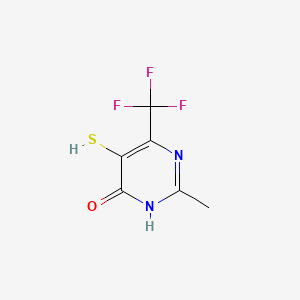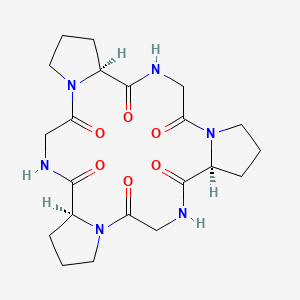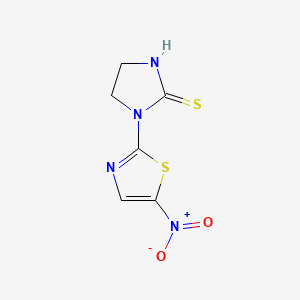
Acetophenone, 4'-(2-(dimethylamino)ethoxy)-2'-hydroxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride is a chemical compound with a complex structure that includes an acetophenone core substituted with a dimethylaminoethoxy group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol, followed by refluxing on a steam bath for two hours. The resulting solution is then filtered and crystallized using acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the dimethylaminoethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol.
科学的研究の応用
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering the permeability of cell membranes and interacting with enzymes and receptors. These interactions can lead to changes in cellular function and can be harnessed for therapeutic purposes .
類似化合物との比較
Similar Compounds
3’,4’-Dihydroxy-2-(methylamino)acetophenone hydrochloride:
β-Dimethylaminopropiophenone hydrochloride: This compound is structurally related but has different substituents on the acetophenone core.
Uniqueness
Acetophenone, 4’-(2-(dimethylamino)ethoxy)-2’-hydroxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial uses.
特性
CAS番号 |
20809-03-4 |
|---|---|
分子式 |
C12H18ClNO3 |
分子量 |
259.73 g/mol |
IUPAC名 |
2-(4-acetyl-3-hydroxyphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9(14)11-5-4-10(8-12(11)15)16-7-6-13(2)3;/h4-5,8,15H,6-7H2,1-3H3;1H |
InChIキー |
CQPMRCVWKOILCP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)OCC[NH+](C)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)

![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)




![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
